molecular formula C9H9ClO2 B066522 3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde CAS No. 192819-68-4

3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde

Cat. No. B066522
CAS RN: 192819-68-4
M. Wt: 184.62 g/mol
InChI Key: ODGOJSMSPQCKKQ-UHFFFAOYSA-N
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Description

The compound “3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde” likely contains a chloromethyl group, which is a functional group that has the chemical formula −CH2−Cl . The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .


Synthesis Analysis

While specific synthesis methods for “3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde” are not available, similar compounds such as 3-(chloromethyl)pyridine hydrochloride have been synthesized using various raw materials and solvents . Another synthetic method involves the oxidation of 4-methylpyridine into 4-picolinic acid with potassium permanganate .


Chemical Reactions Analysis

The compound “3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde” would likely undergo reactions typical of aromatic compounds with chloromethyl, hydroxyl, and aldehyde groups. For instance, the chloromethyl group might undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde” would depend on its specific molecular structure. For instance, similar compounds like pentane, 3-(chloromethyl)- have a molecular weight of 120.62 g/mol and a XLogP3 of 2.9 .

Scientific Research Applications

1. Synthesis of Hyper Cross-linked Polymers (HCPs) HCPs are a class of porous materials that have been intensively used in recent years . They are synthesized by Friedel Craft reactions, and chloromethyl substituted aromatic compounds like “3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde” can be used in these reactions . HCPs have high surface areas, good porosity, low density, efficient adsorption properties, and high thermal and chemical stability .

Water Treatment

HCPs, which can be synthesized using chloromethyl substituted aromatic compounds, have applications in water treatment . Their high surface area and excellent porosity make them suitable for efficient adsorption and removal of pollutants from water .

Gas Storage

The high surface area and excellent porosity of HCPs also make them promising candidates for gas storage . They can adsorb gases within their pores, making them useful in applications that require the storage and release of gases .

Drug Delivery

HCPs have been used in drug delivery systems . The pores in these polymers can be loaded with drugs, which can then be released in a controlled manner .

5. Synthesis of Fine or Special Chemicals Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals . They can be used in the synthesis of a wide range of compounds .

Synthesis of Polymers and Pharmaceuticals

Chloromethyl substituted aromatic compounds can also be used in the synthesis of polymers and pharmaceuticals . Their reactivity and ability to form various chemical bonds make them useful in these applications .

Catalyst in Organic Synthesis

Chloromethyl substituted aromatic compounds have been harnessed as a catalyst in organic synthesis . They can speed up chemical reactions without being consumed in the process .

8. Reactant in the Synthesis of Organometallic Compounds These compounds have also been used as reactants in the synthesis of organometallic compounds . Organometallic compounds have applications in a wide range of areas, including catalysis, medicine, and materials science .

properties

IUPAC Name

3-(chloromethyl)-2-hydroxy-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-2-7(4-10)9(12)8(3-6)5-11/h2-3,5,12H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGOJSMSPQCKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C=O)O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373061
Record name 3-(chloromethyl)-2-hydroxy-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde

CAS RN

192819-68-4
Record name 3-(chloromethyl)-2-hydroxy-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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